molecular formula C10H19Cl2N3O B2944620 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride CAS No. 2126144-87-2

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride

Cat. No.: B2944620
CAS No.: 2126144-87-2
M. Wt: 268.18
InChI Key: GTFBOGBNXFLYQV-BPRGXCPLSA-N
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Description

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxypyrrolidine ring and a dimethylimidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group is introduced via an alkylation reaction using methanol and a suitable base.

    Synthesis of the Imidazole Moiety: The imidazole ring is formed through a condensation reaction between a diamine and a dicarbonyl compound.

    Coupling of the Two Moieties: The pyrrolidine and imidazole moieties are coupled together using a suitable coupling reagent, such as a carbodiimide.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine or imidazole derivatives.

Scientific Research Applications

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2S,4R)-4-Hydroxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride
  • 2-[(2S,4R)-4-Ethoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride

Uniqueness

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride is unique due to its specific methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, potentially offering unique advantages in certain applications.

Properties

IUPAC Name

2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-6-7(2)13-10(12-6)9-4-8(14-3)5-11-9;;/h8-9,11H,4-5H2,1-3H3,(H,12,13);2*1H/t8-,9+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFBOGBNXFLYQV-BPRGXCPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CC(CN2)OC)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)[C@@H]2C[C@H](CN2)OC)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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